Myrtenyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Myrtenyl formate, also known as fema 3405, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (+)-Myrtenyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+)-myrtenyl formate is primarily located in the membrane (predicted from logP) and cytoplasm (+)-Myrtenyl formate is an oily, pine, and woody tasting compound that can be found in herbs and spices. This makes (+)-myrtenyl formate a potential biomarker for the consumption of this food product.
Scientific Research Applications
Genotoxic Potential in Flavorings
Myrtenyl formate has been evaluated for its genotoxic potential as part of a group of flavoring substances. In a study, the EFSA Panel on Food Contact Materials, Enzymes, Flavourings, and Processing Aids assessed the genotoxic potential of myrtenyl formate and related compounds. The study concluded that there is a potential safety concern for the use of myrtenyl formate as a flavoring substance due to genotoxic effects observed in a related compound, indicating a need for careful consideration in its application in flavorings (Flavourings, 2015).
Anticancer Therapy Potential
Another significant area of research is the potential application of myrtenyl formate derivatives in anticancer therapy. A study by Concepcion et al. (2020) synthesized and evaluated novel Myrtenyl grafted pseudo-peptides for their cytotoxic activity against various cancer cell lines. The research showed that some derivatives demonstrated significant cytotoxicity, suggesting the potential of myrtenyl formate derivatives as anticancer agents (Concepcion et al., 2020).
Polymerization and Biocidal Properties
Additionally, research has explored the use of myrtenol, a related compound of myrtenyl formate, in polymerization. Lepoittevin et al. (2011) investigated the radical polymerization of myrtenyl methacrylate, derived from myrtenol, for its biocidal properties. This research indicates potential applications of myrtenyl formate in the development of polymers with antibacterial properties (Lepoittevin et al., 2011).
properties
CAS RN |
72928-52-0 |
---|---|
Product Name |
Myrtenyl formate |
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl formate |
InChI |
InChI=1S/C11H16O2/c1-11(2)9-4-3-8(6-13-7-12)10(11)5-9/h3,7,9-10H,4-6H2,1-2H3 |
InChI Key |
QHPJGDWWLWJMPM-UHFFFAOYSA-N |
SMILES |
CC1(C2CC=C(C1C2)COC=O)C |
Canonical SMILES |
CC1(C2CC=C(C1C2)COC=O)C |
density |
d20 1.01 1.004-1.010 (20°) |
Other CAS RN |
72928-52-0 |
physical_description |
Almost colourless liquid; powerful woody pine note with an oily undertone of the linseed type |
solubility |
Insoluble in water; soluble in organic solvents and oils Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.